2-Methoxyethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a bicyclic framework combining thiazole and pyrimidine rings. Key structural features include:
- 2-Methoxyethyl ester group: Enhances solubility and modulates pharmacokinetic properties compared to simpler alkyl esters.
- Thiophen-2-yl group: Introduces heteroaromatic character, contributing to π-π stacking interactions and redox activity.
- 7-Methyl and 3-oxo groups: These substituents stabilize the puckered conformation of the pyrimidine ring and participate in hydrogen bonding .
The compound is synthesized via a condensation reaction between a thiouracil precursor, chloroacetic acid, and 4-(dimethylamino)benzaldehyde under acidic reflux conditions, analogous to methods described for related derivatives .
Properties
CAS No. |
618072-21-2 |
|---|---|
Molecular Formula |
C24H25N3O4S2 |
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-methoxyethyl (2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H25N3O4S2/c1-15-20(23(29)31-12-11-30-4)21(18-6-5-13-32-18)27-22(28)19(33-24(27)25-15)14-16-7-9-17(10-8-16)26(2)3/h5-10,13-14,21H,11-12H2,1-4H3/b19-14- |
InChI Key |
OVWRBRHFYRMTKP-RGEXLXHISA-N |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors One common synthetic route includes the condensation of 2-aminothiazole with an appropriate aldehyde to form the thiazolopyrimidine coreThe final step involves the incorporation of the thiophene ring via a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methoxyethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the disruption of cellular processes, such as signal transduction, gene expression, or metabolic pathways, ultimately resulting in the desired biological effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally analogous thiazolo[3,2-a]pyrimidine derivatives is provided below, focusing on substituent effects, physicochemical properties, and structural conformations.
Table 1: Structural and Functional Comparisons
Key Observations
Electronic Effects: The 4-(dimethylamino) group in the target compound provides strong electron-donating effects, increasing electron density in the benzylidene moiety compared to electron-withdrawing groups (e.g., 4-cyano in 11b or 2-fluoro in ). This likely enhances nucleophilic reactivity and binding to biological targets . Trimethoxy substituents () create steric bulk and reduce planarity, leading to a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings, which impacts crystallinity .
Crystallographic Behavior: The target compound’s dimethylamino group may engage in bifurcated hydrogen bonds (N-H···O/S), similar to C-H···O interactions observed in . Fluorinated analogs () exhibit weaker intermolecular forces due to the low polarizability of C-F bonds, resulting in lower melting points compared to methoxy or cyano derivatives .
Synthetic Yields :
- Yields for thiazolo[3,2-a]pyrimidines range from 60–78%, with higher yields for electron-rich aldehydes (e.g., 78% for trimethoxybenzaldehyde in ) due to enhanced reactivity in condensation steps .
Spectroscopic Signatures: The nitrile group in 11b () shows a distinct IR peak at ~2209 cm⁻¹, absent in the target compound. Dimethylamino substitution correlates with downfield shifts in ^1H NMR for the benzylidene proton (~8.0–8.2 ppm) due to conjugation effects .
Research Findings and Implications
- Biological Activity: While specific data for the target compound is unavailable, related derivatives exhibit antitumor, antimicrobial, and anti-inflammatory properties. The thiophen-2-yl and dimethylamino groups may synergistically enhance binding to kinase targets .
- Thermal Stability : The high melting point inferred for the target compound (similar to 427–428°C in ) suggests robust crystalline packing, advantageous for formulation .
- Solubility : The 2-methoxyethyl ester group improves aqueous solubility compared to ethyl or methyl esters, critical for drug delivery .
Biological Activity
The compound 2-Methoxyethyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of this compound, including the methoxyethyl group and dimethylamino substituent, suggest potential for enhanced biological interactions and pharmacological effects.
Structural Features
The compound's structure can be broken down into several key components:
- Thiazolo[3,2-a]pyrimidine core : This fused ring system is known for its pharmacological relevance.
- Dimethylamino group : Enhances lipophilicity and may influence interactions with biological targets.
- Thiophene moiety : Known for contributing to various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways, allowing for the exploration of structural variations that may enhance biological activity. Key steps include:
- Formation of the thiazolo[3,2-a]pyrimidine core through cyclization reactions.
- Introduction of the benzylidene group via condensation with suitable aldehydes.
- Functionalization to introduce methoxyethyl and thiophene groups.
Anticancer Properties
Preliminary studies have indicated that compounds within the thiazolo[3,2-a]pyrimidine class exhibit significant anticancer activity. For instance:
- In vitro studies have shown that analogs of thiazolo[3,2-a]pyrimidines can induce apoptosis in cancer cell lines, suggesting mechanisms involving cell cycle arrest and apoptosis induction .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | U-937 (leukemia) | 5.0 | Apoptosis induction |
| Compound B | SK-MEL-1 (melanoma) | 7.5 | Tubulin inhibition |
Antimicrobial Activity
Research indicates that modifications on the thiazolo[3,2-a]pyrimidine scaffold can lead to enhanced antimicrobial properties. Several derivatives have been tested against various bacterial strains with promising results.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing biological activity. Key findings include:
- The presence of electron-withdrawing groups at specific positions enhances antiproliferative activity.
- Substitutions at the 4-position of the aromatic ring significantly affect potency against cancer cells .
Case Studies
Several case studies highlight the biological significance of similar compounds:
- Antiproliferative Activity : A series of benzylidene-thiazole derivatives were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Some derivatives showed IC50 values comparable to established chemotherapeutics .
- Mechanistic Studies : Investigations into the mechanism of action revealed that certain analogs inhibit tubulin polymerization, a critical process in cell division .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
